2-Mercapto-3-methyl-1-butanol

Flavor Chemistry Analytical Chemistry Brewing Science

2-Mercapto-3-methyl-1-butanol (2M3MB, CAS 116229-37-9) is a volatile, sulfur-containing organic compound (C5H12OS) belonging to the class of mercaptoalkanols. It is characterized by the presence of both a primary alcohol (-OH) and a thiol (-SH) functional group.

Molecular Formula C5H12OS
Molecular Weight 120.22 g/mol
CAS No. 116229-37-9
Cat. No. B3045925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-3-methyl-1-butanol
CAS116229-37-9
Molecular FormulaC5H12OS
Molecular Weight120.22 g/mol
Structural Identifiers
SMILESCC(C)C(CO)S
InChIInChI=1S/C5H12OS/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3
InChIKeyQBYYSQQYPUMFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-3-methyl-1-butanol (CAS 116229-37-9) for Flavor Research and Brewing Quality Control


2-Mercapto-3-methyl-1-butanol (2M3MB, CAS 116229-37-9) is a volatile, sulfur-containing organic compound (C5H12OS) belonging to the class of mercaptoalkanols [1]. It is characterized by the presence of both a primary alcohol (-OH) and a thiol (-SH) functional group. In industrial and research contexts, it is primarily known as a potent odorant, imparting a distinct onion-like aroma and is a key compound of interest in the study of off-flavors in beverages like beer [2]. It is also listed as a FEMA GRAS flavoring substance (FEMA No. 4894) [3]. The compound has a molecular weight of 120.21 g/mol and a calculated water solubility of approximately 18 g/L at 25°C .

Sourcing 2-Mercapto-3-methyl-1-butanol: Why Positional Isomers Are Not Direct Replacements


In the class of mercaptoisopentanols, simple substitution is not scientifically valid due to profound differences in sensory potency and formation chemistry. While structurally similar compounds like 3-mercapto-3-methyl-1-butanol (3M3MB) or 3-methyl-1-butanethiol may share the same molecular formula or functional groups, their behavior in real-world applications differs by orders of magnitude. The evidence below demonstrates that 2M3MB exhibits a uniquely low sensory threshold and is generated via a specific, precursor-mediated pathway that is not shared by its analogs. Therefore, for applications in analytical chemistry, flavor research, or quality control, sourcing the correct isomer is critical for achieving reproducible and meaningful results.

Quantitative Differentiation of 2-Mercapto-3-methyl-1-butanol from Analogs


Sensory Potency: Direct Head-to-Head Threshold Comparison in Beer

This is the strongest evidence available. A direct, head-to-head comparison of detection thresholds for 2M3MB and its positional isomer, 3M3MB, was performed in a beer matrix [1]. The study found that the sensory threshold for 2M3MB is significantly lower, making it a far more potent contributor to onion-like off-flavors. Based on these threshold values and the actual concentrations found in beer samples, the researchers concluded that only 2M3MB was present at levels sufficient to contribute to the off-flavor, while 3M3MB did not [1].

Flavor Chemistry Analytical Chemistry Brewing Science

Formation Precursor: Distinct Biochemical Origin

Research has definitively identified the main precursor for 2M3MB formation during the brewing process [1]. This precursor is formed during the hot aeration of brewer's wort. In contrast, a compound once speculated to be a common precursor for both 2M3MB and 3M3MB, 3-methyl-2-buten-1-ol (3MBol), was shown through quantitative analysis and wort addition tests not to contribute to 2M3MB formation [2]. This provides a class-level inference that 2M3MB formation is governed by a unique and specific pathway, distinct from that of its analogs.

Biochemistry Brewing Science Reaction Mechanism

Process Susceptibility: Quantifiable Impact of Hot Aeration on Formation

The concentration of 2M3MB is not static but is dynamically linked to a specific industrial process. A cross-study comparable finding shows that the concentration of 2M3MB increased following a hot aeration treatment of wort [1]. This provides a clear, quantifiable link between a process variable and the formation of this specific compound. While similar data for 3M3MB or other analogs under the exact same conditions are not available, this finding underscores that the formation of 2M3MB is a direct consequence of a specific, controllable process step.

Brewing Science Process Chemistry Quality Control

Synthetic Route: A Specific Entry in a Series of Isomers

A research paper detailing the preparation of several vic-mercaptoisopentanols describes a synthetic route that yields 2-mercapto-3-methyl-1-butanol (I) alongside three other isomers: 1-mercapto-3-methyl-2-butanol (II), 3-mercapto-3-methyl-2-butanol (III), and the unsaturated analogue 2-mercapto-3-methyl-2-buten-1-ol (IV) [1]. This provides supporting evidence that the target compound is part of a distinct set of isomers with established synthetic access. While this does not provide quantitative differentiation from the other isomers in the study, it confirms that 2M3MB is a specific, well-characterized chemical entity that can be procured as a distinct product from a series.

Synthetic Chemistry Organic Chemistry Isomer Synthesis

Primary Application Scenarios for 2-Mercapto-3-methyl-1-butanol


Analytical Standard for Targeted Off-Flavor QC in Brewing

Procurement as a high-purity analytical standard for use in GC-MS or GC-Olfactometry methods. The 135-fold lower sensory threshold of 2M3MB compared to its isomer 3M3MB [1] makes it the definitive marker for monitoring onion-like off-flavors in beer. Its use as a standard ensures that quality control laboratories can accurately detect and quantify this potent odorant at relevant (ng/L) levels, enabling process control for hot aeration mitigation.

Flavor and Fragrance Research and Formulation

Sourcing for use in flavor chemistry research and as a FEMA GRAS flavoring substance (FEMA No. 4894) [1]. Its potent onion-like character makes it a valuable tool for studying the role of volatile thiols in savory flavor profiles. Its established synthetic route [2] and discrete identity as one of several mercaptoisopentanol isomers support its use in the precise formulation of complex flavor mixtures.

Process Chemistry and Precursor Mechanism Studies

Used as a target analyte in investigations into the Strecker degradation and other precursor pathways in food and beverage systems. The identification of its specific, non-obvious precursor (2,3-epoxy-3-methylbutanal) [1] makes 2M3MB a key compound for studies focused on elucidating the formation mechanisms of volatile sulfur compounds during thermal processing or fermentation, an area of research that cannot be substituted by studies on other mercapto isomers.

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